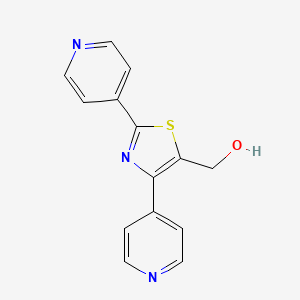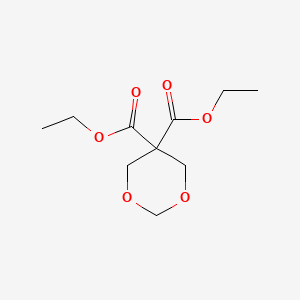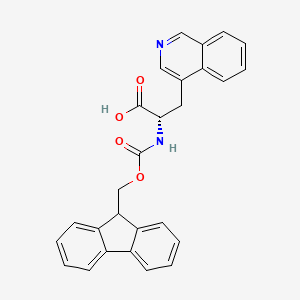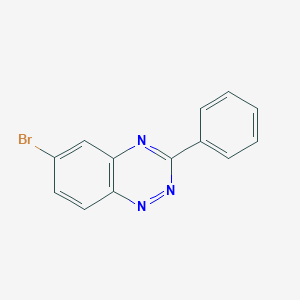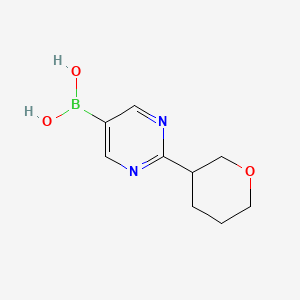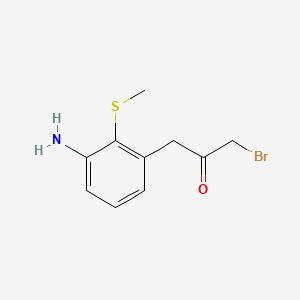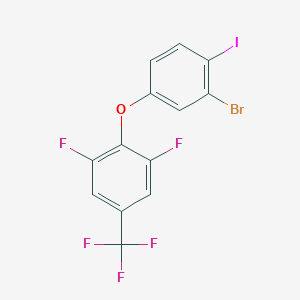
2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and coupling reactions. A common approach might involve:
Halogenation: Introducing bromine and iodine atoms into the phenoxy ring.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the difluoro and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution due to the presence of halogens.
Oxidation and Reduction: These reactions might modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Using reagents like sulfuric acid or nitric acid.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various halogenated derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Pharmaceutical Research: Investigated for potential biological activity and therapeutic applications.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action would depend on the specific application. For example, in pharmaceutical research, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
- 2-(3-Bromo-4-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(3-Bromo-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
The presence of multiple halogens and trifluoromethyl groups makes 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene unique in terms of its reactivity and potential applications. The specific combination of bromine, iodine, and fluorine atoms can impart distinct chemical and physical properties.
属性
分子式 |
C13H5BrF5IO |
|---|---|
分子量 |
478.98 g/mol |
IUPAC 名称 |
2-(3-bromo-4-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI 键 |
OPSURVAWCCGPSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


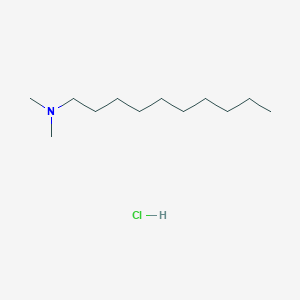
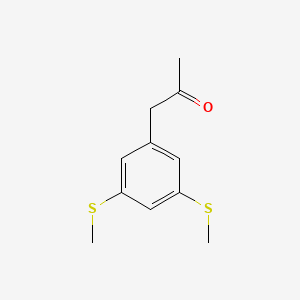


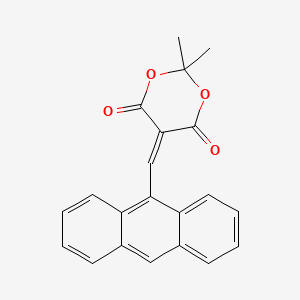
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
